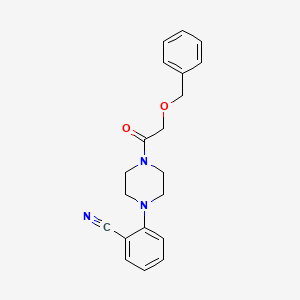

![molecular formula C21H24F3N7O2 B611815 N-叔丁基-1-(1-{5-[5-(三氟甲基)-1,3,4-恶二唑-2-基]吡啶-2-基}哌啶-4-基)-1H-咪唑-5-甲酰胺 CAS No. 2012607-27-9](/img/structure/B611815.png)

N-叔丁基-1-(1-{5-[5-(三氟甲基)-1,3,4-恶二唑-2-基]吡啶-2-基}哌啶-4-基)-1H-咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

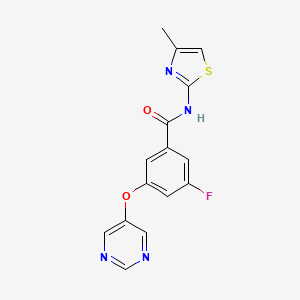

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For the compound , some of its computed properties include a molecular weight of 462.9 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 5 .科学研究应用

Cardiovascular and Renal Function Regulation

WNK463, a pan-WNK-kinase inhibitor, plays a critical role in blood pressure regulation and body fluid and electrolyte homeostasis . It exploits unique structural features of the WNK kinases for both affinity and kinase selectivity . In rodent models of hypertension, WNK463 affects blood pressure and body fluid and electrolyte homeostasis .

Hypertension Treatment

Gordon syndrome, a Mendelian hypertensive disease, is caused by mutations in WNK1 and WNK4 . Treatment of mice with WNK463, a potent pan-WNK inhibitor, significantly decreased blood pressure in spontaneously hypertensive rats .

Ion Transport Modulation

WNK kinases, including WNK463, are key regulators of Cl-, Na+, and K+ ion homeostasis and cellular volume . They phosphorylate and activate downstream kinases OSR1 and SPAK, which then stimulate or inhibit ion transport activity .

Neuroprotection

Loss of WNK kinase function, including WNK463, is associated with neuroprotective phenotypes . For example, the WNK3-knockout mouse showed significantly lower infarct volume and cerebral edema after ischemic stroke than wild-type mice .

Pain Management

A splice variant of WNK1 containing the HSN2 exon is expressed in the nervous system, and knockout of the HSN2 exon reduced pain hypersensitivity associated with nerve injury in mice .

Cancer Signaling

There is increasing evidence that the WNK kinase family, including WNK463, is involved in signaling cascades related to cancer . WNK1 is a driver of migration and proliferation in a number of cancer types, whereas WNK2 acts as a tumor suppressor .

作用机制

WNK463, also known as N-(tert-butyl)-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide, is a potent inhibitor of the WNK (With-No-Lysine (K)) kinases . This article will delve into the mechanism of action of WNK463, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Mode of Action

WNK463 inhibits the kinase activity of all four WNK family members . When the WNK kinases are activated, they phosphorylate and activate downstream kinases OSR1 and SPAK . OSR1/SPAK then phosphorylate the Na+, K±coupled importers NCC, NKCC1, and NKCC2 and the K±coupled Cl- exporters KCC1–4 . WNK463 inhibits this process, thereby modulating the activity of these ion transporters .

Biochemical Pathways

The WNK kinases are key regulators of Cl-, Na+, and K+ ion homeostasis and cellular volume . They control the activity of several ion transporters, including NCC, NKCC1, NKCC2, and KCC1–4 . In response to hypertonic extracellular conditions, the cell shrinks as water is extruded and WNK kinases are activated, leading to an influx of Cl-, Na+, and K+ ions to promote water uptake to restore normal cell volume .

Pharmacokinetics

WNK463 is orally bioavailable . It potently inhibits the in vitro kinase activity of all four WNK family members with IC50 of 5nM, 1nM, 6nM, and 9nM . .

Result of Action

The inhibition of WNK kinases by WNK463 has several effects. It can lead to decreased blood pressure in spontaneously hypertensive rats . In addition, it can modulate the activity of ion transporters, affecting ion homeostasis and cellular volume . WNK463 also reduces the effects of physiological KCC stimuli (pH, volume, urea) and abolishes any response of KCC to changes in oxygen tension .

Action Environment

The action of WNK463 is influenced by the cellular environment. For instance, hyperosmotic conditions can activate WNK kinases, leading to changes in cellular volume . WNK463 can modulate this response . .

属性

IUPAC Name |

N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSHOMMVLGBIDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tert-Butyl-1-(1-{5-[5-(Trifluoromethyl)-1,3,4-Oxadiazol-2-Yl]pyridin-2-Yl}piperidin-4-Yl)-1h-Imidazole-5-Carboxamide | |

Q & A

ANone: WNK463 is an ATP-competitive inhibitor, specifically targeting the catalytic domain of WNK kinases. This interaction prevents WNK kinase activity, disrupting downstream signaling pathways. WNK kinases typically regulate ion cotransporters, like the Na+-Cl− cotransporter (NCC) and Na+-K+-2Cl− cotransporter (NKCC). Inhibition by WNK463 impacts these transporters, influencing ion transport and cellular processes like cell volume regulation and neuronal excitability.

ANone: The molecular formula for WNK463 is C22H25F3N8O3. Its molecular weight is 506.48 g/mol. While specific spectroscopic data isn't readily available in the provided research, analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) are typically employed for characterizing such compounds.

ANone: The provided research primarily focuses on the biological activity and therapeutic potential of WNK463. Information regarding material compatibility and stability under diverse conditions would require further investigation and might be found in drug development documentation or chemical supplier information.

ANone: WNK463 itself doesn't possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting WNK kinases. Its primary applications lie in research, exploring the biological roles of WNK kinases, and potentially as a therapeutic agent for conditions associated with WNK kinase dysregulation, such as hypertension and certain cancers.

ANone: Yes, computational studies have been performed to analyze WNK463 interactions with WNK kinase isoforms. Molecular modeling, docking studies, and molecular dynamics simulations have provided insights into binding modes, selectivity profiles, and structural dynamics of WNK463 in complex with WNK kinases. , These studies facilitate understanding the molecular basis of WNK463's inhibitory activity and can aid in designing more potent and selective WNK kinase inhibitors.

ANone: While the provided literature doesn't delve into detailed SAR studies of WNK463, it highlights the importance of specific structural features for its activity. For instance, the interaction of WNK463 with the hinge region of WNK1, particularly with the gatekeeper residue Met304 and its counterparts in other isoforms, is crucial for its inhibitory activity. Further research exploring modifications to the WNK463 scaffold could provide valuable information on its SAR and guide the development of analogs with enhanced properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)

![N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)

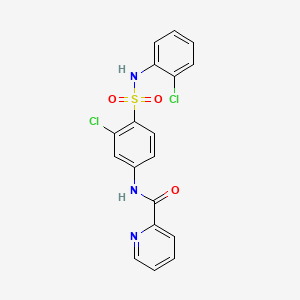

![N-[1-(3,4-dimethylphenyl)sulfonylpyrrol-3-yl]pyridine-2-carboxamide](/img/structure/B611744.png)

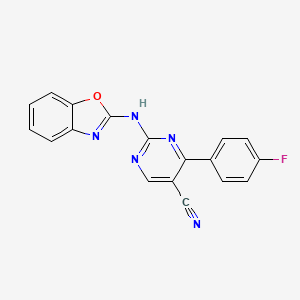

![5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide](/img/structure/B611749.png)

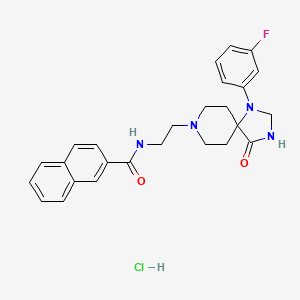

![N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide](/img/structure/B611751.png)

![N-Cyclopropyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B611754.png)

![[(3R)-1-({4-[2-(4-methoxyphenyl)ethynyl]phenyl}carbonyl)piperidin-3-yl]methanol](/img/structure/B611755.png)